3-(4-Bromobenzoyl)piperidine

Catalog No.
S12553993
CAS No.
M.F
C12H14BrNO
M. Wt
268.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromobenzoyl)piperidine

Product Name

3-(4-Bromobenzoyl)piperidine

IUPAC Name

(4-bromophenyl)-piperidin-3-ylmethanone

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2

InChI Key

YNYIOASGWYJBKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br

3-(4-Bromobenzoyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-bromobenzoyl group. Its molecular formula is C11H10BrNO2C_{11}H_{10}BrNO_2 and it has a molecular weight of approximately 268.11 g/mol. The compound features a bromine atom attached to the benzene ring, which enhances its reactivity and potential biological activity. The piperidine structure contributes to its pharmacological properties, making it an important scaffold in medicinal chemistry.

, including:

  • Friedel-Crafts Acylation: This reaction involves the introduction of the 4-bromobenzoyl group onto the piperidine ring using aluminum trichloride as a catalyst. This method is efficient for synthesizing benzoylpiperidine derivatives .
  • N-Acetylation: The free amino group in piperidine can be acetylated to form an N-acetyl derivative, which helps in preventing side reactions during further synthesis steps .
  • Reduction Reactions: The compound can be reduced to yield various derivatives, which can be useful for exploring structure-activity relationships in drug design .

Research indicates that compounds containing the piperidine moiety exhibit diverse biological activities, including:

  • Antidepressant Effects: Piperidine derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
  • Antitumor Activity: Some studies suggest that 3-(4-Bromobenzoyl)piperidine and its analogs may possess antitumor properties, making them candidates for cancer treatment.
  • Antimicrobial Properties: The presence of halogen substituents like bromine can enhance the antimicrobial efficacy of piperidine derivatives against various pathogens .

Several methods exist for synthesizing 3-(4-Bromobenzoyl)piperidine:

  • Direct Acylation: Utilizing Friedel-Crafts acylation allows for the direct introduction of the 4-bromobenzoyl group onto the piperidine ring. This method typically employs anhydrous dichloroethane as a solvent and aluminum trichloride as a catalyst .
  • Weinreb Amide Method: This involves protecting the amino group followed by acylation with a suitable acyl chloride derived from 4-bromobenzoic acid, allowing for selective functionalization at different sites on the molecule .
  • Multi-step Synthesis: More complex synthetic routes may involve several intermediates, including N-acetylated piperidines and various acyl chlorides, leading to a final product through sequential reactions .

3-(4-Bromobenzoyl)piperidine finds applications in:

  • Pharmaceutical Development: As a building block in drug design, particularly in developing central nervous system agents and anticancer drugs.
  • Chemical Research: Used in synthesizing other heterocyclic compounds and exploring structure-activity relationships in medicinal chemistry .
  • Material Science: Potentially utilized in creating novel materials or polymers due to its unique structural features.

Interaction studies involving 3-(4-Bromobenzoyl)piperidine focus on its binding affinity and mechanism of action with various biological targets:

  • Receptor Binding Assays: These studies assess how well the compound interacts with specific receptors, such as serotonin or dopamine receptors, which are crucial in understanding its antidepressant effects .
  • Enzyme Inhibition Studies: Investigating its ability to inhibit enzymes involved in metabolic pathways can reveal potential therapeutic applications, particularly in cancer treatment.

3-(4-Bromobenzoyl)piperidine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-(4-Chlorobenzoyl)piperidineSimilar piperidine structure with chlorineChlorine substituent may affect biological activity differently than bromine.
3-(Phenyl)propanoic acidContains phenyl but lacks piperidine structureLacks nitrogen functionality which is crucial for certain biological activities.
1-(4-Bromophenyl)piperazineContains bromine and nitrogen but differs structurallyDifferent ring system (piperazine vs. piperidine) affects pharmacological properties.

The presence of bromine in 3-(4-Bromobenzoyl)piperidine enhances its reactivity compared to similar compounds, potentially leading to distinct biological activities and applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.02588 g/mol

Monoisotopic Mass

267.02588 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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